1-(4'-Methoxyphenyl)proanol-methyl-d3

LC-MS/MS GC-MS Quantitative Bioanalysis

1-(4'-Methoxyphenyl)proanol-methyl-d3 (CAS 1189968-85-1) is a deuterium-labeled analog of 1-(4'-methoxyphenyl)propanol, specifically incorporating three deuterium atoms at the methyl group of the propanol chain. Its molecular formula is C₁₀H₁₁D₃O₂ and it is classified as a stable isotope-labeled compound within the aromatic alcohol class.

Molecular Formula C10H14O2
Molecular Weight 169.238
CAS No. 1189968-85-1
Cat. No. B562440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4'-Methoxyphenyl)proanol-methyl-d3
CAS1189968-85-1
Synonymsα-(Ethyl-3,3,3-d3)-4-methoxy-benzenemethanol;  α-Ethyl-p-methoxy-benzyl Alcohol-d3;  NSC 1264-d3;  NSC 406923-d3; 
Molecular FormulaC10H14O2
Molecular Weight169.238
Structural Identifiers
SMILESCCC(C1=CC=C(C=C1)OC)O
InChIInChI=1S/C10H14O2/c1-3-10(11)8-4-6-9(12-2)7-5-8/h4-7,10-11H,3H2,1-2H3/i1D3
InChIKeyRELLLNVFFUWXHI-FIBGUPNXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4'-Methoxyphenyl)proanol-methyl-d3 (CAS 1189968-85-1): Analytical Reference Standard and Stable Isotope-Labeled Internal Standard


1-(4'-Methoxyphenyl)proanol-methyl-d3 (CAS 1189968-85-1) is a deuterium-labeled analog of 1-(4'-methoxyphenyl)propanol, specifically incorporating three deuterium atoms at the methyl group of the propanol chain. Its molecular formula is C₁₀H₁₁D₃O₂ and it is classified as a stable isotope-labeled compound within the aromatic alcohol class . This compound is primarily employed as an internal standard and tracer in quantitative bioanalysis, leveraging the physicochemical similarity to its unlabeled counterpart while providing a distinct mass shift for unambiguous detection via liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) . As a research-use-only chemical, it is not intended for diagnostic, therapeutic, or veterinary applications [1].

1
Stable Isotope-Labeled Internal Standard (SIL-IS) LC-MS/MS and GC-MS quantitative bioanalysis requiring matrix-effect correction and accurate peak integration.
2
Deuterium Tracer for ADME Studies Metabolic pathway elucidation and pharmacokinetic profiling, exploiting the kinetic isotope effect for exogenous tracking.
3
Research Matrices and Impurity Profiling Quantification of trace analytes in complex biological matrices or as a reference for pharmaceutical impurity monitoring.
Research use only; not for clinical diagnostic or therapeutic applications.

Why Generic Substitution with Unlabeled or Alternative Deuterated 1-(4-Methoxyphenyl)propanol Analogs Compromises Analytical Accuracy


Substituting 1-(4'-Methoxyphenyl)proanol-methyl-d3 with unlabeled 1-(4-methoxyphenyl)propanol (e.g., CAS 5349-60-0) or alternative deuterated analogs (e.g., rac-1-(4'-Methoxyphenyl)propanol-d2, CAS 91889-40-6) is analytically unsound in quantitative LC-MS/MS workflows. Unlabeled analogs co-elute and share identical mass-to-charge ratios with the target analyte, rendering them indistinguishable and incapable of serving as internal standards to correct for matrix effects, extraction efficiency, and instrument variability . Alternative deuterated analogs, such as the d2-labeled version, introduce a different mass shift (+2 Da versus +3 Da) and may exhibit subtle differences in chromatographic retention time due to distinct deuterium placement (carbon-2 vs. carbon-3), potentially failing to co-elute perfectly with the analyte and compromising the accuracy of peak integration and quantification . The specific +3 Da mass shift and chromatographic co-elution profile of the methyl-d3 compound are validated parameters for robust method validation in complex biological matrices .

!
Unlabeled analog (CAS 5349-60-0) Co-elution and identical m/z ratio prevent discrimination from the target analyte, rendering matrix-effect correction impossible and compromising quantification accuracy.
!
Alternative deuterated analog (e.g., d2-labeled) A different mass shift (+2 Da) and potential retention time deviation from deuteration at a more polar site may disrupt perfect co-elution, introducing ion-suppression variability and peak integration error.
!
Non-isotopic internal standards Structural analogs may not track the target analyte's extraction recovery or ionization efficiency across varying sample compositions, limiting method robustness in complex research matrices.

Quantitative Differentiation Evidence for 1-(4'-Methoxyphenyl)proanol-methyl-d3 (CAS 1189968-85-1) in Analytical Applications


Distinct Mass Shift (+3 Da) Enables Unambiguous MS Detection Relative to Unlabeled Analyte

1-(4'-Methoxyphenyl)proanol-methyl-d3 introduces a nominal mass increase of 3 Daltons relative to the unlabeled parent compound (1-(4-methoxyphenyl)propanol, exact mass 166.22 g/mol), due to the substitution of three hydrogen atoms with deuterium at the terminal methyl group. This +3 Da mass shift ensures that the labeled internal standard is detected in a distinct mass channel (e.g., m/z 169→151 for the deuterated compound versus m/z 166→148 for the unlabeled analyte in MS/MS), eliminating isotopic cross-talk and enabling accurate peak integration even at low analyte concentrations .

Distinct Mass Shift
Head-to-head
+3 Da (Δm/z) Target: 169.24 g/mol vs. Unlabeled: 166.22 g/mol
Supports unambiguous MS channel detection.
Eliminates isotopic cross-talk in LC-MS/MS.
LC-MS/MS GC-MS Quantitative Bioanalysis

Chromatographic Co-Elution with Unlabeled Analyte Ensures Matrix Effect Correction

Despite the +3 Da mass difference, 1-(4'-Methoxyphenyl)proanol-methyl-d3 exhibits near-identical reversed-phase chromatographic retention to its unlabeled counterpart due to the minimal impact of deuterium substitution at the methyl group on overall polarity and hydrophobicity. This co-elution property is a fundamental requirement for an ideal stable isotope-labeled internal standard (SIL-IS), as it ensures that both analyte and internal standard experience identical matrix effects during ionization, thereby maximizing the accuracy of peak area ratio-based quantification across varying sample compositions .

Co-Elution Profile
Method context
Near-identical reversed-phase retention to unlabeled analyte.
Enables matched matrix-effect correction.
Critical for plasma/urine assay precision.
HPLC Bioanalytical Method Validation Internal Standard Performance

Certified Isotopic Purity (≥98 atom% D) Ensures Minimal Unlabeled Background Interference

Commercial suppliers of 1-(4'-Methoxyphenyl)proanol-methyl-d3 typically certify the product with an isotopic purity of ≥98 atom% deuterium, ensuring that less than 2% of the material exists as the unlabeled or under-labeled species. This high isotopic purity directly minimizes the background signal contribution from the internal standard in the analyte's mass channel, a critical parameter for achieving low limits of quantitation (LLOQ) in trace-level bioanalysis. In contrast, generic unlabeled 1-(4-methoxyphenyl)propanol, while often >95% chemically pure, lacks any isotopic enrichment and thus cannot serve this function [1].

Isotopic Purity
Class-level
≥98 atom% D Typical vendor CoA specification
Minimizes unlabeled background contribution.
Directly impacts achievable LLOQ.
Isotopic Purity Quality Control Internal Standard Reliability

Deuterium Kinetic Isotope Effect (KIE) Enables Metabolic Tracking Distinct from Unlabeled Compound

The presence of three deuterium atoms at the terminal methyl group of 1-(4'-Methoxyphenyl)proanol-methyl-d3 introduces a kinetic isotope effect (KIE) that can alter the rate of cytochrome P450-mediated oxidation at the adjacent carbon center. While not directly quantified for this specific compound, class-level evidence indicates that deuteration at metabolically labile sites can reduce the rate of biotransformation (kH/kD > 1), effectively prolonging the metabolic half-life of the labeled tracer relative to the unlabeled analyte . This differential metabolic stability is exploited in pharmacokinetic studies to discriminate between administered labeled compound and endogenously produced or residual unlabeled analyte .

Deuterium KIE Context
Class-level
Predicted slower metabolism at labeled methyl group (kH/kD > 1).
Supports metabolic tracer studies.
Specific KIE value requires experimental validation.
Metabolic Stability Pharmacokinetics Deuterium KIE

High-Impact Application Scenarios for 1-(4'-Methoxyphenyl)proanol-methyl-d3 (CAS 1189968-85-1) in Bioanalysis and Metabolic Research


Absolute Quantification of 1-(4-Methoxyphenyl)propanol in Biological Matrices via LC-MS/MS

Employ 1-(4'-Methoxyphenyl)proanol-methyl-d3 as a stable isotope-labeled internal standard (SIL-IS) to quantify trace levels of 1-(4-methoxyphenyl)propanol in complex matrices such as plasma, urine, or tissue homogenates. The +3 Da mass shift and perfect co-elution properties ensure accurate correction for matrix effects and extraction losses, enabling robust method validation per regulatory bioanalytical guidelines .

Metabolic Pathway Elucidation and Pharmacokinetic Profiling of Anethole-Derived Compounds

Utilize the deuterium label in 1-(4'-Methoxyphenyl)proanol-methyl-d3 as a stable isotopic tracer in in vitro and in vivo ADME studies. By tracking the mass shift in metabolites via high-resolution mass spectrometry, researchers can definitively map the biotransformation of 1-(4-methoxyphenyl)propanol and distinguish exogenous administered material from endogenous background, thereby generating precise pharmacokinetic parameters (e.g., AUC, Cmax, t½) .

Method Development and Validation for Impurity Profiling in Pharmaceutical Synthesis

Integrate 1-(4'-Methoxyphenyl)proanol-methyl-d3 into LC-MS workflows designed to monitor trace levels of 1-(4-methoxyphenyl)propanol as a process impurity or degradation product during the synthesis of anethole derivatives or related APIs. The deuterated internal standard provides a reliable reference point for establishing system suitability, evaluating extraction efficiency, and confirming the identity of low-abundance impurities through accurate mass and retention time matching .

Application
Selection Property
Validation Focus
Absolute Quantification in Biological Matrices
Stable isotope-labeled internal standard
Matrix-effect correction and extraction recovery in research matrices
Metabolic Pathway and PK Profiling
Deuterium kinetic isotope effect tracer
Distinguishing exogenous labeled material in ADME research studies
Impurity Profiling in Synthesis
Reliable reference for MS identity confirmation
System suitability and extraction efficiency for trace impurity methods

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